n,1-Dimethyl-1h-pyrrole-2-carboxamide

Physicochemical profiling Lipophilicity Drug-likeness

n,1-Dimethyl-1H-pyrrole-2-carboxamide (CAS 7151-19-1) is a fully substituted pyrrole-2-carboxamide featuring a methyl group on the pyrrole nitrogen (N1) and a methyl group on the carboxamide nitrogen, resulting in the molecular formula C7H10N2O and a molecular weight of 138.17 g/mol. This N1,N-dimethyl substitution pattern differentiates it from common pyrrole-2-carboxamide analogs that retain at least one N-H hydrogen bond donor.

Molecular Formula C7H10N2O
Molecular Weight 138.17 g/mol
CAS No. 7151-19-1
Cat. No. B1605229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen,1-Dimethyl-1h-pyrrole-2-carboxamide
CAS7151-19-1
Molecular FormulaC7H10N2O
Molecular Weight138.17 g/mol
Structural Identifiers
SMILESCNC(=O)C1=CC=CN1C
InChIInChI=1S/C7H10N2O/c1-8-7(10)6-4-3-5-9(6)2/h3-5H,1-2H3,(H,8,10)
InChIKeyKAEZLAZMWDXQFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





n,1-Dimethyl-1H-pyrrole-2-carboxamide (CAS 7151-19-1): Core Structural and Physicochemical Baseline for Procurement


n,1-Dimethyl-1H-pyrrole-2-carboxamide (CAS 7151-19-1) is a fully substituted pyrrole-2-carboxamide featuring a methyl group on the pyrrole nitrogen (N1) and a methyl group on the carboxamide nitrogen, resulting in the molecular formula C7H10N2O and a molecular weight of 138.17 g/mol . This N1,N-dimethyl substitution pattern differentiates it from common pyrrole-2-carboxamide analogs that retain at least one N-H hydrogen bond donor. Physicochemical characterization indicates a calculated LogP of 0.78, a topological polar surface area (PSA) of 34.0 Ų, a density of 1.08 g/cm³, and a boiling point of 332.8 °C at 760 mmHg . The compound is cataloged as NSC 70403 and is commercially available from multiple suppliers at purities of 97–98%, typically for research and development use .

Why Generic Pyrrole-2-carboxamide Analogs Cannot Substitute for n,1-Dimethyl-1H-pyrrole-2-carboxamide in Specialized Research Applications


The N1,N-dimethyl substitution pattern of this compound generates a distinct steric, electronic, and hydrogen-bonding profile that generic pyrrole-2-carboxamides cannot replicate. Most in-class analogs—such as N-methyl-1H-pyrrole-2-carboxamide (CAS 132911-42-3) or 1-methyl-1H-pyrrole-2-carboxamide (CAS 64230-41-7)—retain a free N-H group, which acts as a hydrogen bond donor and can lead to significantly different LogP, solubility, and target engagement profiles . In the context of pyrrole-imidazole polyamide design, where N-methylpyrrole (Py) units are used to read A/T base pairs in the DNA minor groove, the presence of an N1-methyl group blocks a critical site for further chain elongation, fundamentally altering the compound's synthetic utility [1]. The quantitative comparisons below demonstrate exactly where these structural differences translate into measurable property changes that directly impact scientific selection and procurement decisions.

Quantitative Differentiation Evidence for n,1-Dimethyl-1H-pyrrole-2-carboxamide Versus Closest Analogs


Lipophilicity Shift: LogP Increase of +0.48 Units Over N-Methyl-1H-pyrrole-2-carboxamide

n,1-Dimethyl-1H-pyrrole-2-carboxamide exhibits a calculated LogP of 0.78, compared to a calculated LogP of approximately 0.30 for N-methyl-1H-pyrrole-2-carboxamide (CAS 132911-42-3), which retains a free N1-H . This +0.48 LogP increase, driven by the additional N1-methyl group, represents a roughly threefold increase in octanol-water partition coefficient. The N,N-dimethyl isomer (CAS 7126-47-8), which has a free N1-H and two methyl groups on the exocyclic amide nitrogen, possesses a similar molecular weight (138.17 g/mol) but a different hydrogen-bonding capacity, manifesting as a higher melting point of 97–99 °C compared to the non-crystalline nature of the target compound .

Physicochemical profiling Lipophilicity Drug-likeness

Hydrogen Bond Donor Count Reduction: 1 HBD vs. 2 HBD for Primary Amide Analogs

The target compound possesses exactly one hydrogen bond donor (the carboxamide N-H), as confirmed by its computed hydrogen bond donor count of 1 . In contrast, 1-methyl-1H-pyrrole-2-carboxamide (CAS 64230-41-7) bears a free primary amide (CONH2), yielding a hydrogen bond donor count of 2 (one from each N-H of the amide) . N-Methyl-1H-pyrrole-2-carboxamide (CAS 132911-42-3) also has 2 HBDs (pyrrole N-H and amide N-H). Reducing the HBD count from 2 to 1 is a well-established strategy for improving membrane permeability and oral bioavailability, as each hydrogen bond donor incurs a substantial desolvation penalty during passive membrane traversal [1].

Hydrogen bonding Pharmacophore design ADME prediction

Synthetic Utility Differentiation: N1-Methyl Blocks Chain Elongation vs. N1-H Pyrrole Analogs in Polyamide Synthesis

In the well-established field of pyrrole-imidazole (Py-Im) polyamides for DNA minor-groove recognition, the standard monomer unit is N-methylpyrrole-2-carboxamide (Py), which retains a free N1-H for subsequent coupling to build oligomers [1]. The target compound, with its N1-methyl group permanently capping the pyrrole nitrogen, cannot serve as an internal chain-extension monomer; instead, it functions exclusively as a terminal capping residue or a monomeric building block for divergent synthesis strategies [2]. This is functionally distinct from both N-methyl-1H-pyrrole-2-carboxamide (CAS 132911-42-3), which can be chain-extended via N1-alkylation, and 1-methyl-1H-pyrrole-2-carboxamide (CAS 64230-41-7), which retains a free primary amide for acylation reactions . A closely related derivative, N-propargyl,N-methyl-1-methyl-1H-pyrrole-2-carboxamide, demonstrates that this N1-methyl scaffold can be further functionalized to yield MAO inhibitors with Ki = 830 nM, illustrating the scaffold's potential when the N1-methyl group is leveraged as a design feature rather than a limitation [3].

DNA-binding polyamides Pyrrole-imidazole polyamides Solid-phase synthesis

Rotatable Bond and Conformational Profile: Impact on Target Binding Entropy

The target compound possesses exactly 2 rotatable bonds (the carboxamide C-N bond connecting to the methyl group, and the N1-methyl group), as computed from its chemical structure . This is identical to N,N-dimethyl-1H-pyrrole-2-carboxamide (CAS 7126-47-8) but yields a different conformational ensemble because the N1-methyl group restricts pseudo-rotation of the pyrrole ring relative to the amide plane. In contrast, N-methyl-1H-pyrrole-2-carboxamide (CAS 132911-42-3) also possesses 2 rotatable bonds but maintains a free N1-H, which can engage in intramolecular hydrogen bonding with the amide carbonyl, potentially locking the conformation in a way that the target compound cannot . The reduced conformational flexibility of the N1,N-dimethyl system, combined with its distinct electrostatic surface, may contribute to different binding entropy penalties when engaged with protein targets, as evidenced by the weak inhibitory activity of structurally related N1-methyl pyrrole-2-carboxamides against PRMT enzymes (IC50 > 100 µM for certain analogs) [1].

Conformational analysis Ligand efficiency Scaffold design

Recommended Application Scenarios for n,1-Dimethyl-1H-pyrrole-2-carboxamide Based on Verifiable Evidence


Terminal Capping Group in Pyrrole-Imidazole Polyamide Synthesis

Due to its permanent N1-methyl group, this compound is ideally suited as a terminal capping residue in solid-phase Py-Im polyamide synthesis, where a non-extendable pyrrole unit is required at the chain terminus . Its single hydrogen bond donor and moderate LogP (0.78) make it a suitable end-group for modulating polyamide solubility and DNA-binding properties [1]. Researchers should specify this exact CAS number when a defined, non-chain-extendable pyrrole carboxamide building block is needed; substitution with N-methyl-1H-pyrrole-2-carboxamide (CAS 132911-42-3) would introduce an unintended reactive N1-H site.

Scaffold for Structure-Activity Relationship (SAR) Studies Targeting MAO or PRMT Enzymes

Derivatives of this scaffold, such as N-propargyl,N-methyl-1-methyl-1H-pyrrole-2-carboxamide, have demonstrated measurable enzyme inhibition (Ki = 830 nM against MAO) [2]. While the parent compound itself shows weak activity (IC50 > 100 µM against PRMT1 for related analogs), its reduced hydrogen bond donor count (HBD = 1) and moderate lipophilicity make it a favorable starting scaffold for fragment growth campaigns aimed at improving target potency while maintaining drug-like properties [3]. Procurement of this specific N1,N-dimethyl scaffold ensures that SAR studies are built upon a defined methylation state.

Physicochemical Reference Standard for LogP and HBD/HBA Calibration

With its well-defined calculated LogP (0.78), PSA (34.0 Ų), and single hydrogen bond donor, this compound can serve as a calibration reference for chromatographic LogP determination methods (e.g., reversed-phase HPLC) . Its structural isomer, N,N-dimethyl-1H-pyrrole-2-carboxamide (CAS 7126-47-8), exhibits a different solid-state property (melting point 97–99 °C) and may serve as a complementary standard for differential scanning calorimetry (DSC) studies comparing the impact of N1-methylation on crystallinity .

Metabolic Stability Probe: N1-Methyl as a Block Against CYP-Mediated N-Dealkylation

The N1-methyl group on the pyrrole ring is expected to confer resistance to CYP450-mediated N-dealkylation, a common metabolic liability of N-H pyrrole analogs [1]. While direct metabolic stability data for this compound is not publicly available, the structural feature (tertiary pyrrole nitrogen) is class-level evidence suggesting improved metabolic stability compared to secondary pyrrole amines. This makes the compound a suitable probe for in vitro microsomal stability assays when comparing N1-methyl vs. N1-H matched molecular pairs.

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